6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile
Description
6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile (CAS: 1016839-05-6) is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carbonitrile group and at the 6-position with a 2-methylimidazole moiety. Its InChIKey is GDFVBYZMAKPAEM-UHFFFAOYSA-N, and it is commercially available from four suppliers, indicating its relevance in synthetic and pharmaceutical chemistry . The compound’s structure combines aromatic nitrogen-containing rings (pyridine and imidazole) with a polar cyano group, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-12-4-5-14(8)10-3-2-9(6-11)7-13-10/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFVBYZMAKPAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with a pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole or pyridine derivatives.
Substitution: Formation of various substituted imidazole or pyridine derivatives.
Scientific Research Applications
6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine Carbonitriles
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Polarity and Solubility: The cyano group in the target compound contributes to polarity but may reduce aqueous solubility compared to analogs with carboxylic acid (-COOH) or hydroxyl (-OH) groups (e.g., pyrazine-2-carboxylic acid or pyridazin-3-ol derivatives) .
- Biological Activity: Thienopyridine carbonitriles () and RET kinase inhibitors () suggest that pyridine carbonitriles with extended aromatic systems (e.g., thiophene, pyrazole) exhibit enhanced binding to biological targets via π-π stacking or H-bonding .
Pharmacological Potential: Kinase Inhibition
The target compound shares structural motifs with patented RET kinase inhibitors, such as pyrazolo[1,5-a]pyridine-3-carbonitriles (). While direct data on its kinase activity is unavailable, the 2-methylimidazole group may mimic adenine binding in ATP-binding pockets, a common mechanism in kinase inhibition. Comparatively, compounds like 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile () include bulkier substituents (e.g., piperazine, pyrazole), which likely improve target selectivity but complicate synthesis .
Biological Activity
6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anticancer properties, while also providing data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique imidazole and pyridine moieties, which contribute to its biological activity. The structural formula is shown below:
Antiviral Activity
Research has indicated that compounds similar to 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile exhibit antiviral properties. For instance, studies have highlighted the effectiveness of related imidazopyridine derivatives against various viruses:
The antiviral mechanisms often involve the inhibition of viral enzymes or the prevention of viral entry into host cells.
Antibacterial Activity
The imidazole ring in the structure has been associated with antibacterial properties. Compounds containing similar structures have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Notably:
These compounds typically disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazopyridine derivatives. The compound's ability to inhibit kinase activity is particularly noteworthy, as many cancer therapies target these pathways:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound Z | Breast Cancer | Kinase inhibition | |
| Compound A | Lung Cancer | Induces apoptosis |
These findings suggest that 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile could serve as a lead compound for developing new anticancer agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antiviral Efficacy Against HSV-1 : A study demonstrated that derivatives similar to 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile exhibited significant inhibitory effects on HSV-1 replication in vitro, with IC50 values in the low micromolar range .
- Bacterial Resistance : Another investigation assessed the antibacterial properties against multidrug-resistant strains of E. coli and found that specific derivatives maintained efficacy, suggesting potential for treating resistant infections .
- Cancer Cell Lines : Research on various cancer cell lines showed that certain imidazopyridine derivatives induced apoptosis through the activation of caspases, highlighting their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
